REACTION_CXSMILES
|
F[CH2:2][C:3](O)([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[CH3:10])C(F)(F)F.CC(=O)C(=O)CC>>[F:11][C:9]([F:12])([C:8]([F:14])([F:13])[CH2:3][CH3:2])[CH3:10]
|
Name
|
2-fluoromethyl-1,1,1,3,3,4,4-heptafluoro-2-pentanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCC(C(F)(F)F)(C(C(C)(F)F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(CC)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C)(C(CC)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |